molecular formula C10H12BrN B183673 N-(3-bromobenzyl)-N-cyclopropylamine CAS No. 892570-95-5

N-(3-bromobenzyl)-N-cyclopropylamine

Cat. No. B183673
M. Wt: 226.11 g/mol
InChI Key: DQACTPWGWIMYOY-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)-N-cyclopropylamine is a chemical compound with the molecular weight of 228.13 .


Molecular Structure Analysis

The InChI code for N-(3-bromobenzyl)-N-cyclopropylamine is 1S/C10H14BrN/c1-2-6-12-8-9-4-3-5-10 (11)7-9/h3-5,7,12H,2,6,8H2,1H3 . The structure of a novel analogue, N-(3-bromobenzyl) noscapine (N-BBN), was elucidated by X-ray crystallography .


Physical And Chemical Properties Analysis

N-(3-bromobenzyl)-N-cyclopropylamine is stored at a temperature of 2-8°C . More specific physical and chemical properties are not available in the retrieved resources.

Scientific Research Applications

Application 1: Anticancer Potential of N-(3-bromobenzyl) Noscapine

  • Summary of the Application : N-(3-bromobenzyl) noscapine (N-BBN) is a novel analogue of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family. This compound and its synthetic derivatives, called noscapinoids, are being evaluated for their anticancer potential .
  • Methods of Application/Experimental Procedures : The structure of N-BBN was elucidated by X-ray crystallography. Its effect on cancer cell proliferation and cellular microtubules were studied by sulphorhodamine B assay and immunofluorescence, respectively. The binding interactions of the alkaloid with tubulin were studied using spectrofluorimetry .
  • Results/Outcomes : N-BBN was found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability. It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumour cell line, MDA-MB-231. The compound perturbed the tertiary structure of purified tubulin as indicated by an anilinonaphthalene sulfonic acid-binding assay .

Application 2: Synthesis of N-(3-bromobenzyl)-1-butanamine hydrochloride

  • Summary of the Application : N-(3-bromobenzyl)-1-butanamine hydrochloride is a chemical compound with the formula C11H16BrN . ClH. It is used in various chemical reactions in organic synthesis .
  • Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source. The effectiveness of this compound would depend on the specific reaction or process it’s being used in .

Application 3: Use of Benzyl Bromide in Organic Synthesis

  • Summary of the Application : Benzyl bromide, a compound similar to N-(3-bromobenzyl)-N-cyclopropylamine, is used in organic synthesis for the introduction of benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
  • Methods of Application/Experimental Procedures : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
  • Results/Outcomes : The specific results or outcomes obtained from the use of benzyl bromide would depend on the specific reaction or process it’s being used in .

Application 4: Synthesis of N-(3-bromobenzyl)-1-butanamine hydrochloride

  • Summary of the Application : N-(3-bromobenzyl)-1-butanamine hydrochloride is a chemical compound with the formula C11H16BrN . ClH. It is used in various chemical reactions in organic synthesis .
  • Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the source. The effectiveness of this compound would depend on the specific reaction or process it’s being used in .

Application 5: Use of Benzyl Bromide in Organic Synthesis

  • Summary of the Application : Benzyl bromide, a compound similar to N-(3-bromobenzyl)-N-cyclopropylamine, is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .
  • Methods of Application/Experimental Procedures : Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .
  • Results/Outcomes : The specific results or outcomes obtained from the use of benzyl bromide would depend on the specific reaction or process it’s being used in .

Safety And Hazards

The safety data sheet for a related compound, 3-Bromobenzyl bromide, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Future Directions

N-(3-bromobenzyl)-N-cyclopropylamine and its related compounds have potential for further investigations, particularly in the field of cancer research . The anticancer potential of these compounds, especially their ability to inhibit cancer cell viability, makes them promising candidates for future studies .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQACTPWGWIMYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405974
Record name N-(3-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)cyclopropanamine

CAS RN

892570-95-5
Record name N-(3-bromobenzyl)-N-cyclopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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